Trans-eldanolide
Description
Trans-eldanolide (LMFA07040013) is a naturally occurring lactone classified under fatty acid derivatives (FA 10:2). Its chemical structure is defined as 3S,7-Dimethyl-6-octene-4R-olide, with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.115030 g/mol . The compound features a γ-lactone ring (5-membered) with a trans-configuration at the 4R position, distinguishing it from its cis-isomer.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4S,5R)-4-methyl-5-(3-methylbut-2-enyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)4-5-9-8(3)6-10(11)12-9/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
ARNPQYFYGKMXGD-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@@H]1CC=C(C)C |
Canonical SMILES |
CC1CC(=O)OC1CC=C(C)C |
Synonyms |
6-methyl-4,4,5-trifluorohept-1,5-dien-3-ol eldanolide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular differences between trans-eldanolide and related lactones:
| Compound Name | LMFA ID | Chemical Structure | Molecular Formula | Molecular Weight (g/mol) | FA Classification | Key Structural Features |
|---|---|---|---|---|---|---|
| This compound | LMFA07040013 | 3S,7-Dimethyl-6-octene-4R-olide | C₁₀H₁₆O₂ | 168.115030 | 10:2 | γ-lactone, trans-4R configuration |
| Cis-eldanolide | LMFA07040015 | 3S,7-Dimethyl-6-octene-4S-olide | C₁₀H₁₆O₂ | 168.115030 | 10:2 | γ-lactone, cis-4S configuration |
| Suspensolide | LMFA07040014 | 4,8-Dimethyl-3E,8E-decadien-10-olide | C₁₂H₁₈O₂ | 194.130680 | 12:3 | δ-lactone (6-membered), conjugated dienes |
| gamma-Octanolide | LMFA07040016 | 5-Butyl-dihydrofuran-2(3H)-one | C₈H₁₄O₂ | 142.099380 | 8:1 | γ-lactone, saturated alkyl chain |
| delta-Octanolide | LMFA07040017 | 6-Propyl-tetrahydropyran-2-one | C₈H₁₄O₂ | 142.099380 | 8:1 | δ-lactone (6-membered), saturated chain |
| (2-Hydroxymethyl-cyclohexyl)-acetic acid lactone | LMFA07040018 | Octahydrobenzopyran-3-one | C₉H₁₄O₂ | 154.099380 | 9:2 | Bicyclic δ-lactone, fused cyclohexane ring |
Key Observations:
Stereochemical Variations: Cis- vs. This compound: The 4R (trans) and 4S (cis) configurations in eldanolides significantly alter their three-dimensional shape, which may influence biological activity. For instance, trans-configurations often exhibit higher thermal stability and distinct receptor-binding affinities compared to cis-forms .
Lactone Ring Size: this compound and gamma-octanolide are γ-lactones (5-membered rings), while suspensolide and delta-octanolide are δ-lactones (6-membered). Larger rings (e.g., δ-lactones) typically exhibit reduced ring strain and enhanced stability but may show lower volatility .
In contrast, this compound (FA 10:2) has a single double bond, balancing rigidity and flexibility .
Bicyclic vs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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